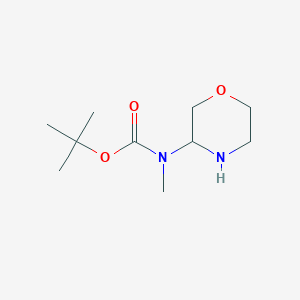

tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate

Description

Properties

Molecular Formula |

C10H20N2O3 |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

tert-butyl N-methyl-N-morpholin-3-ylcarbamate |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12(4)8-7-14-6-5-11-8/h8,11H,5-7H2,1-4H3 |

InChI Key |

WGMJLHDPOBRHRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1COCCN1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate: A Versatile Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-methyl-N-(morpholin-3-yl)carbamate, a heterocyclic building block of increasing importance in medicinal chemistry. The molecule's architecture, which combines a morpholine scaffold, a strategic N-methylation, and a versatile tert-butyloxycarbonyl (Boc) protecting group, offers a unique set of properties beneficial for drug design and development. This document delves into the compound's physicochemical characteristics, offers a plausible and detailed synthetic protocol, outlines robust analytical methods for its characterization, and explores its strategic applications. The insights provided are intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic programs.

The Strategic Value of Morpholine and Carbamate Motifs in Drug Design

In the landscape of modern drug discovery, the selection of appropriate chemical scaffolds is paramount to achieving desired pharmacological and pharmacokinetic profiles. Heterocyclic moieties are particularly favored for their ability to introduce three-dimensional complexity and modulate key drug-like properties.

The morpholine ring is a privileged scaffold frequently incorporated into bioactive molecules to enhance their physicochemical properties.[1] Its presence often leads to improved aqueous solubility, a critical factor for oral bioavailability. The ether oxygen can act as a hydrogen bond acceptor, while the saturated nature of the ring provides a defined conformational geometry. Furthermore, the basicity of the morpholine nitrogen can be finely tuned, making it a common replacement for more basic piperidine rings to mitigate off-target effects, such as hERG channel inhibition.[1]

The carbamate functional group , particularly when protected with a tert-butyloxycarbonyl (Boc) group, is a cornerstone of modern organic synthesis.[2] Carbamates are often employed as bioisosteres of amide bonds, offering enhanced stability against proteolytic degradation.[3] The Boc group itself is a robust protecting group for amines, stable to a wide range of reaction conditions but readily cleaved under mild acidic conditions, allowing for the strategic unmasking of the amine at a desired point in a synthetic sequence.[2]

This compound synergistically combines these features. The N-methylation of the carbamate nitrogen introduces steric bulk and removes the hydrogen bond donor capability of the NH group, which can be crucial for modulating binding interactions and improving cell permeability. This unique combination makes it a highly valuable and versatile building block for constructing complex molecular architectures.

Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is essential for its effective application in synthesis and for predicting its influence on the characteristics of the final compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1824663-57-1 | [4] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | - |

| Molecular Weight | 216.28 g/mol | - |

| Physicochemical Property | Predicted / Analog-Derived Value | Rationale & Commentary |

| logP (Octanol-Water Partition Coeff.) | ~1.5 - 2.5 | Based on related structures. The morpholine ring enhances polarity, while the tert-butyl and methyl groups contribute to lipophilicity. This balanced value is often desirable in drug candidates. |

| pKa (Basic) | ~7.5 - 8.5 | This value is attributed to the secondary amine within the morpholine ring. It is less basic than piperidine, which is often advantageous for reducing off-target liabilities. The carbamate nitrogen is non-basic. |

| Aqueous Solubility | Moderate | The morpholine moiety is expected to confer a degree of aqueous solubility. However, the Boc group may limit high solubility until its removal. |

| Hydrogen Bond Donors | 0 | The carbamate nitrogen is alkylated, and the morpholine nitrogen is a secondary amine. |

| Hydrogen Bond Acceptors | 4 | Includes the ether and amine of the morpholine ring, and the two oxygens of the carbamate group. |

Synthesis and Purification

While specific literature preparations for this exact molecule are sparse, a robust synthetic route can be designed based on well-established chemical transformations. The following protocol represents a logical and experimentally sound approach for its preparation.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available morpholine precursor, involving N-Boc protection followed by N-methylation.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of this compound

PART A: Synthesis of tert-Butyl (morpholin-3-yl)carbamate (Intermediate)

-

Reactor Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminomorpholine (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to make a ~0.5 M solution.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq), to the solution and stir.

-

Boc Protection: Cool the mixture to 0 °C in an ice bath. Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a small amount of the reaction solvent and add it dropwise to the stirred solution over 30 minutes.

-

Causality: This dropwise addition at low temperature is crucial to control the exothermicity of the reaction and prevent the formation of double-acylated byproducts.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with the organic solvent (e.g., DCM). Combine the organic layers.

-

Purification (Initial): Wash the combined organic layers sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to neutralize), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate.

PART B: Synthesis of this compound (Final Product)

-

Reactor Setup: To a dry, round-bottom flask under an inert atmosphere, add the crude intermediate from Part A (1.0 eq) and dissolve it in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C. Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise.

-

Causality: NaH is a strong, non-nucleophilic base required to deprotonate the carbamate nitrogen, forming a sodium salt. This step must be done under inert conditions as NaH reacts violently with water.

-

-

Methylation: After stirring for 30-60 minutes at 0 °C, add methyl iodide (CH₃I, 1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent like ethyl acetate.

-

Final Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure target compound.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity and purity of any synthetic building block.

Analytical Workflow

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1824663-57-1|tert-Butyl methyl(morpholin-3-yl)carbamate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug development. The proposed synthesis is grounded in established chemical principles and leverages robust, well-documented reactions. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters for successful synthesis.

Introduction and Strategic Overview

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability. The target molecule, this compound, combines this beneficial heterocycle with a Boc-protected methylated amine, a common functional group in pharmacologically active compounds. This guide outlines a logical and efficient multi-step synthesis, designed for adaptability and scalability in a research or process chemistry setting.

Our synthetic strategy is built upon the following key transformations:

-

Construction of the Morpholine Ring: Formation of the core heterocyclic structure from an appropriate acyclic precursor.

-

Orthogonal Protection: Introduction of a tert-butoxycarbonyl (Boc) group to protect the secondary amine, allowing for selective modification of other functional groups.

-

N-Methylation: The final installation of the methyl group onto the carbamate nitrogen to yield the target compound.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed multi-step synthesis, providing a high-level overview of the reaction sequence and key intermediates.

Caption: A flowchart of the proposed synthesis for this compound.

Detailed Synthesis Pathway and Experimental Protocols

Part 1: Synthesis of the Morpholine Core

The construction of the morpholine ring is a critical first step. A common and effective method involves the cyclization of a 1,2-amino alcohol.[1] For the synthesis of a 3-substituted morpholine, a suitable starting material would be a derivative of a β-amino alcohol.

Protocol 1: Synthesis of a 3-Substituted Morpholine Derivative

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chosen 1,2-amino alcohol precursor in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Reagent Addition: Add an alkylating agent containing a leaving group on a two-carbon chain (e.g., 2-bromoethanol or ethylene sulfate). The use of ethylene sulfate with a base like potassium tert-butoxide (tBuOK) offers a redox-neutral and high-yielding approach.[1]

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: N-Boc Protection

With the morpholine core in hand, the next step is the protection of the secondary amine at the 3-position with a tert-butoxycarbonyl (Boc) group. This is a standard protecting group strategy that renders the amine nucleophilicity inert to subsequent reactions.

Protocol 2: Boc Protection of the 3-Aminomorpholine Derivative

-

Reaction Setup: Dissolve the 3-substituted morpholine from the previous step in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask.

-

Reagent Addition: Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution. This is followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) dissolved in the same solvent.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Work-up and Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the N-Boc protected intermediate. Further purification can be achieved by column chromatography if necessary.

Part 3: N-Methylation of the Carbamate

The final step in the synthesis is the methylation of the nitrogen atom of the Boc-carbamate. This transformation can be achieved under basic conditions using an appropriate methylating agent.

Protocol 3: N-Methylation to Yield the Final Product

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-Boc protected morpholine intermediate in anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 10-15 minutes to facilitate the formation of the sodium salt of the carbamate.

-

Methylation: Add iodomethane (CH₃I) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as indicated by TLC analysis.[2]

-

Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.

Summary of Reagents and Conditions

| Step | Reaction | Key Reagents | Solvent | Typical Conditions | Expected Yield |

| 1 | Morpholine Ring Formation | 1,2-amino alcohol, Ethylene sulfate, tBuOK | THF or DMF | Reflux | 70-90% |

| 2 | N-Boc Protection | 3-Aminomorpholine, Boc₂O, TEA or DIPEA | DCM or THF | Room Temperature | >90% |

| 3 | N-Methylation | N-Boc-3-aminomorpholine, NaH, CH₃I | Anhydrous DMF | 0 °C to Room Temp. | 60-80% |

Mechanistic Rationale and Expert Insights

-

Choice of Morpholine Synthesis: The use of ethylene sulfate represents a modern and efficient method for morpholine synthesis, avoiding the use of harsh reagents and offering a high degree of atom economy.[1] Traditional methods often involve multi-step sequences with less favorable environmental profiles.

-

Boc Protection Strategy: The Boc group is an ideal choice for protecting the amine due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid), should further modification of the molecule be required.

-

N-Methylation Conditions: The use of a strong, non-nucleophilic base like sodium hydride is crucial for the deprotonation of the carbamate nitrogen, which has a relatively high pKa. Iodomethane is an effective and commonly used electrophile for this methylation. Conducting the reaction at low temperatures initially helps to control the exothermicity of the reaction between NaH and the solvent.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By following the outlined protocols and considering the mechanistic insights, researchers can confidently synthesize this valuable heterocyclic compound for applications in drug discovery and development. The modular nature of this synthesis also allows for the potential generation of a library of analogues by varying the starting materials and reagents in each step.

References

- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- J&K Scientific. (n.d.). tert-Butyl N-[[(3R)-morpholin-3-yl]methyl]carbamate | 1257850-83-1.

- CompTox Chemicals Dashboard. (n.d.). tert-Butyl {[(3S)-morpholin-3-yl]methyl}carbamate Env. Fate/Transport.

- CRO Splendid Lab Pvt. Ltd. (n.d.). tert-Butyl (Morpholin-3-ylmethyl)carbamate.

- ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.

- Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.

- ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

- ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity.

- Google Patents. (n.d.). WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders.

- Zhu, M., et al. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.

- Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester.

- Sigma-Aldrich. (n.d.). tert-Butyl-N-methylcarbamate AldrichCPR 16066-84-5.

- Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.

Sources

A Technical Guide to the Structural Elucidation of Monoazo Pigments: A Case Study

Abstract

The precise structural characterization of organic pigments is paramount in ensuring their performance, safety, and regulatory compliance. This whitepaper provides an in-depth technical guide to the structural elucidation of a complex monoazo pigment, using a multifaceted analytical approach. While the initial query referenced CAS 1824663-57-1, our investigation indicates this to be an unassigned or erroneous identifier. We will, therefore, focus our analysis on the well-characterized and commercially significant Pigment Red 57:1 (CAS 5281-04-9), a structurally related monoazo calcium salt. This guide is designed for researchers, scientists, and professionals in drug development and materials science, offering a logical workflow from initial elemental analysis to definitive spectroscopic confirmation.

Introduction: The Analytical Challenge

Organic pigments present unique challenges in structural elucidation due to their often complex aromatic systems, the presence of heteroatoms, and their formulation as metallic salts, which can affect solubility and ionization. The subject of our investigation, Pigment Red 57:1, is a prime example of such a molecule. Its IUPAC name is Calcium 3-hydroxy-4-((4-methyl-2-sulfonatophenyl)diazenyl)-2-naphthoate.[1] This guide will deconstruct the process of determining this structure from first principles, demonstrating the synergistic power of modern analytical techniques.

The Elucidation Workflow: A Step-by-Step Approach

Our approach to structural elucidation is a systematic process of gathering and interpreting data from multiple analytical techniques. Each step provides a piece of the puzzle, and the congruence of all data points validates the final structure.

Caption: A typical workflow for structural elucidation of an unknown organic compound.

Foundational Analysis: Elemental Composition and Molecular Weight

Elemental Analysis

The first step in characterizing an unknown compound is to determine its elemental composition. For our target molecule, elemental analysis for Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur would be performed.

Experimental Protocol: CHNOS Elemental Analysis

-

A precisely weighed sample of the purified pigment is combusted in a high-oxygen environment.

-

The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography.

-

The concentration of each gas is measured using a thermal conductivity detector.

-

The percentage of each element in the original sample is calculated.

Expected Data Summary

| Element | Expected % Composition for C₁₈H₁₂CaN₂O₆S |

| Carbon | 50.94% |

| Hydrogen | 2.85% |

| Nitrogen | 6.60% |

| Oxygen | 22.62% |

| Sulfur | 7.56% |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the molecular formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

The sample is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water with a small amount of formic acid to aid ionization).

-

The solution is introduced into the ESI source, where it is nebulized and ionized.

-

The ions are accelerated into the TOF mass analyzer.

-

The m/z of the ions is determined based on their flight time to the detector.

For the organic component of Pigment Red 57:1 (the ligand), the expected molecular formula is C₁₈H₁₄N₂O₆S. The high-resolution mass spectrum would show a prominent ion corresponding to this formula.

Spectroscopic Deep Dive: Unveiling the Molecular Architecture

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

A small amount of the solid pigment powder is placed on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The infrared spectrum is recorded.

Key Expected Vibrational Frequencies

| Wavenumber (cm⁻¹) | Functional Group |

| 3500-3200 | O-H stretch (hydroxyl group) |

| 3100-3000 | C-H stretch (aromatic) |

| 1700-1680 | C=O stretch (carboxylic acid) |

| 1600-1450 | C=C stretch (aromatic rings) |

| 1500-1450 | N=N stretch (azo group) |

| 1200-1100 | S=O stretch (sulfonate group) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule. Due to the presence of the calcium salt, the sample would first need to be acidified to protonate the carboxylate and sulfonate groups to improve solubility in common NMR solvents like DMSO-d₆.

4.2.1. ¹H NMR Spectroscopy

¹H NMR provides information about the number of different types of protons and their neighboring protons.

Expected Chemical Shifts and Multiplicities

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | Carboxylic acid proton |

| ~11.0 | Singlet | 1H | Hydroxyl proton |

| 8.5-7.0 | Multiplets | ~8H | Aromatic protons |

| ~2.5 | Singlet | 3H | Methyl protons |

4.2.2. ¹³C NMR Spectroscopy

¹³C NMR provides information about the different types of carbon atoms in the molecule.

Expected Chemical Shift Ranges

| Chemical Shift (ppm) | Carbon Type |

| 170-160 | Carboxylic acid carbon |

| 160-110 | Aromatic carbons |

| ~20 | Methyl carbon |

4.2.3. 2D NMR Spectroscopy (COSY and HSQC)

-

COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, helping to piece together adjacent fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

Caption: The interplay of different NMR experiments in structure elucidation.

Assembling the Pieces: From Fragments to Final Structure

By combining the information from all the analytical techniques, we can logically deduce the structure of Pigment Red 57:1.

-

Elemental analysis and HRMS provide the molecular formula: C₁₈H₁₄N₂O₆S for the organic ligand.

-

FT-IR confirms the presence of key functional groups: hydroxyl, carboxylic acid, aromatic rings, an azo group, and a sulfonate group.

-

¹H and ¹³C NMR provide the carbon-hydrogen framework. For instance, the singlet at ~2.5 ppm in the ¹H NMR spectrum, integrating to 3 protons, is indicative of a methyl group not adjacent to any protons. The aromatic region of the spectrum would be complex, but COSY would help to identify the spin systems of the two aromatic rings.

-

The downfield chemical shifts of some aromatic protons would suggest they are adjacent to electron-withdrawing groups like the sulfonate and azo groups.

-

The presence of a carboxylic acid and a hydroxyl group on one of the aromatic systems (the naphthoate moiety) and a methyl and a sulfonate group on the other (the phenyl moiety) would be deduced from a detailed analysis of the chemical shifts and coupling patterns.

-

The final piece of the puzzle, the azo linkage (N=N), is confirmed by the presence of the corresponding band in the FT-IR spectrum and by the fact that it is the only logical way to connect the two aromatic fragments to satisfy the molecular formula.

The presence of calcium as the counter-ion is typically confirmed by techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS).

Conclusion: A Validated Structure

Through the systematic application of a suite of analytical techniques, the structure of Pigment Red 57:1 can be unequivocally determined. This in-depth guide illustrates a robust and self-validating workflow for the structural elucidation of complex organic molecules. The congruence of data from elemental analysis, mass spectrometry, and various spectroscopic methods provides the high degree of confidence required in scientific research and industrial applications.

References

- SY Chemical Co., Ltd. Pigment Red 57:1.

- Zeya Chemicals. Pigment Red 57:1-Corimax Red 4BGL.

- Wikipedia. Lithol Rubine BK.

- City Cat Chemicals. CATOLITE RUBINE TONER C6B – PIGMENT RED 57:1.

- Hainan Zhongxin Chemical Co., Ltd. Pigment Red 57:1.

Sources

tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for investigating the mechanism of action of the novel chemical entity, this compound. In the absence of direct empirical data for this specific molecule, this document outlines a series of hypothesized mechanisms of action based on its distinct structural motifs: the N-methyl carbamate functional group and the morpholine scaffold. We present detailed, field-proven experimental protocols to rigorously test these hypotheses, enabling research teams to systematically characterize the compound's pharmacological profile. This whitepaper is intended to serve as a strategic and practical resource for researchers in pharmacology and drug discovery, guiding the elucidation of the compound's biological activity from first principles.

Introduction and Structural Rationale

The compound this compound is a synthetic molecule featuring three key structural components: a carbamate group, a morpholine ring, and a tert-butyl moiety. While this specific molecule is not extensively characterized in current scientific literature[1], its constituent parts are well-represented in a variety of pharmacologically active agents. This structural deconstruction forms the logical basis for our proposed investigation.

-

The N-Methyl Carbamate Moiety: This functional group is the hallmark of a class of compounds known for their activity as acetylcholinesterase (AChE) inhibitors.[2][3] N-methyl carbamates act by reversibly carbamylating the serine hydroxyl group in the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine.[2] This mode of action is the foundation of our primary hypothesis.

-

The Morpholine Ring: The morpholine heterocycle is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse biological targets. Its presence suggests the potential for interactions with various central nervous system (CNS) receptors.

-

The Tert-Butyl Group: Often used as a protecting group in organic synthesis, the tert-butoxycarbonyl (Boc) group can also influence a molecule's pharmacokinetic properties and, in some cases, its biological activity.[4][5]

Given these structural features, this guide will focus on two primary, putative mechanisms of action: acetylcholinesterase inhibition and broader CNS receptor modulation. We will provide the scientific rationale and detailed experimental workflows to validate these hypotheses.

Putative Mechanism of Action 1: Acetylcholinesterase Inhibition

Expertise & Experience: The N-methyl carbamate structure strongly suggests that the primary biological target of this compound may be acetylcholinesterase. This hypothesis is grounded in the well-established pharmacology of carbamate-based insecticides and therapeutic agents like physostigmine.[4] The following experimental protocol is designed to provide a definitive in vitro validation of this hypothesis.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Assay)

This colorimetric assay is the gold standard for quantifying AChE activity and its inhibition.

Protocol:

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Dissolve Acetylthiocholine iodide (ATCI) in the buffer to a final concentration of 10 mM.

-

Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer to a final concentration of 3 mM.

-

Prepare a stock solution of human recombinant acetylcholinesterase (AChE) in buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10 minutes.

-

Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in DMSO to achieve final assay concentrations ranging from 1 nM to 100 µM.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the compound dilution series. For the positive control, use a known AChE inhibitor like physostigmine. For the negative control (100% activity), add 20 µL of DMSO.

-

Add 140 µL of sodium phosphate buffer to all wells.

-

Add 20 µL of the AChE enzyme solution to all wells except for the blank. Mix gently.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 10 µL of the DTNB solution to all wells.

-

To initiate the reaction, add 10 µL of the ATCI substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Trustworthiness: This protocol includes positive and negative controls to ensure the validity of the assay. The use of a dilution series allows for the determination of a dose-response relationship, a critical component of pharmacological characterization.

Experimental Workflow Diagram

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Hypothetical Data Representation

| Compound Concentration | % Inhibition (Mean ± SD) |

| 1 nM | 2.5 ± 0.8 |

| 10 nM | 15.2 ± 2.1 |

| 100 nM | 48.9 ± 3.5 |

| 1 µM | 85.7 ± 1.9 |

| 10 µM | 98.1 ± 0.5 |

| 100 µM | 99.5 ± 0.3 |

| IC50 | 110 nM |

Putative Mechanism of Action 2: CNS Receptor Modulation

Expertise & Experience: The morpholine scaffold is a common feature in molecules targeting CNS receptors. Additionally, some carbamates have been shown to modulate N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid (GABA) receptors.[4] Therefore, a broader screening against a panel of CNS receptors is a logical next step to identify potential secondary targets.

Radioligand Binding Assay Panel

This series of assays will determine the affinity of this compound for a range of relevant CNS receptors.

Protocol:

-

Target Selection: Select a panel of CNS receptors, including but not limited to:

-

GABA-A receptor

-

NMDA receptor

-

Dopamine receptors (D1, D2)

-

Serotonin receptors (e.g., 5-HT1A, 5-HT2A)

-

Adrenergic receptors (α1, α2, β1, β2)

-

-

Membrane Preparation: Utilize commercially available cell membrane preparations expressing the target receptors or prepare them in-house from cell lines or animal brain tissue.

-

Binding Assay:

-

For each receptor, a specific radioligand is used (e.g., [3H]muscimol for GABA-A, [3H]MK-801 for NMDA).

-

In a 96-well filter plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and a range of concentrations of this compound.

-

For non-specific binding determination, a high concentration of a known, non-labeled ligand for the target receptor is added to a set of wells.

-

Incubate the plates to allow binding to reach equilibrium.

-

Rapidly filter the contents of the wells and wash with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of specific binding at each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the Ki (inhibitory constant).

-

Trustworthiness: This protocol relies on well-validated radioligands and membrane preparations. The inclusion of non-specific binding controls is essential for accurate determination of specific binding and affinity.

Signaling Pathway Diagram

Caption: Hypothesized CNS receptor interactions and downstream effects.

In Vitro Metabolic Stability Assessment

Expertise & Experience: Understanding a compound's metabolic fate is crucial for interpreting in vivo data. Based on studies of similar molecules like m-tert-butylphenyl N-methylcarbamate, we can anticipate potential metabolic pathways.[6][7] Hydroxylation of the tert-butyl group and N-demethylation are likely metabolic routes. An in vitro liver microsomal stability assay is a standard method to assess metabolic liability.

Liver Microsomal Stability Assay

Protocol:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL) in a potassium phosphate buffer (pH 7.4).

-

Add this compound to a final concentration of 1 µM.

-

-

Incubation:

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) as 0.693/k.

-

Conclusion and Future Directions

This guide provides a scientifically rigorous and experimentally detailed roadmap for the initial characterization of this compound. The proposed studies will systematically evaluate the most probable mechanisms of action based on the compound's chemical structure. Positive results from these in vitro assays would warrant progression to cellular and in vivo models to further elucidate the pharmacological and toxicological profile of this novel molecule. The data generated will be foundational for any future drug development efforts.

References

- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P

- Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC. (n.d.).

- tert-Butyl N-[[(3R)-morpholin-3-yl]methyl]carbamate | 1257850-83-1 - J&K Scientific. (n.d.).

- (R)-tert-Butyl (Morpholin-3-ylmethyl)

- Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbam

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. (n.d.).

- (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)

- tert-Butyl {[(3S)-morpholin-3-yl]methyl}carbamate Env.

- Mechanism of combining carbamate to acetylcholinesterase

- Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH. (n.d.).

- Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice - PubMed. (n.d.).

- Metabolism of m-tert.

- tert-Butyl N-[[(3R)

Sources

- 1. (R)-tert-Butyl (Morpholin-3-ylmethyl)carbamate | CAS 1257850-83-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. epa.gov [epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Application of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate in the Synthesis of SGLT2 Inhibitors

Abstract

While not possessing intrinsic biological activity, tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate and its structural analogs represent a class of pivotal intermediates in modern medicinal chemistry. Their significance is derived from their role as sophisticated building blocks in the synthesis of complex, high-value therapeutic agents. The morpholine heterocycle, prized for its ability to improve pharmacokinetic properties, combined with the strategically labile tert-butyloxycarbonyl (BOC) protecting group, makes this compound a valuable tool for constructing active pharmaceutical ingredients (APIs). This guide elucidates the function of this carbamate intermediate, focusing on its application in the scalable synthesis of Tofogliflozin, a potent and selective Sodium-Glucose Cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus. We will dissect the synthetic strategy, the biological mechanism of the resulting API, and provide validated experimental protocols to illustrate its practical application.

Introduction: The Strategic Value of Carbamate Intermediates in Drug Discovery

In the landscape of medicinal chemistry, the final biological activity of a drug molecule is the culmination of a meticulously planned synthetic journey. The selection of intermediates is as critical as the design of the final compound. Carbamates, particularly those featuring the BOC protecting group, are indispensable tools in this process.[1][2][3] The carbamate group itself is a key structural motif found in numerous approved drugs, valued for its chemical stability and ability to modulate interactions with biological targets.[1][2][4]

The subject of this guide, this compound, embodies two key features:

-

The Morpholine Ring: This heterocycle is widely incorporated into drug candidates to enhance solubility, improve metabolic stability, and fine-tune pharmacokinetic/pharmacodynamic (PK/PD) properties.[5][6] Its presence can lead to favorable interactions within target binding sites and improve permeability across the blood-brain barrier in CNS-targeted drugs.[5]

-

The BOC-Protecting Group: The tert-butyloxycarbonyl group is a cornerstone of modern organic synthesis. It provides a robust method for temporarily masking the reactivity of an amine, allowing other chemical transformations to occur elsewhere in the molecule. Its primary advantage is its facile removal under acidic conditions, which are typically mild enough to leave other functional groups intact.

This guide will demonstrate how these features converge to make the title compound a key precursor in the synthesis of Tofogliflozin, a leading therapeutic for type 2 diabetes.[7][8][9]

Synthetic Utility in the Tofogliflozin Pathway

Tofogliflozin is a C-arylglycoside that selectively inhibits SGLT2, a protein primarily responsible for glucose reabsorption in the kidneys.[9][10] The development of an efficient and scalable synthesis was critical for its commercial viability.[8][10][11] Multiple synthetic routes have been developed, often involving 9 to 12 steps, where the strategic use of protected intermediates is paramount to achieving high yields and purity without the need for extensive chromatographic purification.[9][10][11]

The role of a BOC-protected morpholine intermediate is to introduce the morpholine moiety, which ultimately becomes part of the spirocyclic isobenzofuran core of Tofogliflozin. The BOC group ensures the secondary amine of the morpholine does not interfere with preceding bond-forming reactions, such as Friedel-Crafts reactions or metal-halogen exchanges used to construct the diaryl aglycone.[10][11]

Workflow: Conceptual Synthesis of Tofogliflozin

The following diagram illustrates a conceptual workflow for the synthesis, highlighting the stage where a protected morpholine intermediate would be crucial.

Caption: Conceptual workflow for Tofogliflozin synthesis.

The Biological Target: Sodium-Glucose Cotransporter 2 (SGLT2)

The ultimate biological relevance of this compound is realized through the action of the final drug product, Tofogliflozin, on its target, SGLT2.

Mechanism of Action

SGLT2 is a high-capacity, low-affinity transporter located almost exclusively in the S1 segment of the proximal convoluted tubules of the kidney. It is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus. In patients with type 2 diabetes, hyperglycemia leads to an increased filtered glucose load, and an upregulation of SGLT2 transporters exacerbates the problem by increasing glucose reabsorption, thus maintaining high blood glucose levels.

SGLT2 inhibitors like Tofogliflozin competitively block this transporter. By inhibiting SGLT2, these drugs reduce the reabsorption of glucose, leading to its excretion in the urine (glucosuria).[12] This mechanism is insulin-independent, providing effective glycemic control without promoting hypoglycemia, except when used with other agents like sulfonylureas.[13]

Caption: Mechanism of SGLT2 inhibition by Tofogliflozin.

Pharmacological Effects and Clinical Significance

The inhibition of SGLT2 by drugs synthesized from intermediates like this compound results in significant, multi-systemic therapeutic benefits.[14]

| Parameter | Effect of SGLT2 Inhibition | Clinical Significance |

| Glycemic Control | Lowers HbA1c by 0.6-1.0%[14] | Effective management of type 2 diabetes with low risk of hypoglycemia.[13] |

| Body Weight | Modest weight loss (2-3 kg) | Addresses obesity, a common comorbidity of type 2 diabetes.[15] |

| Blood Pressure | Reduction in systolic and diastolic BP | Contributes to cardiovascular risk reduction through osmotic diuresis and natriuresis.[15] |

| Renal Function | Slows progression of diabetic kidney disease | Provides renoprotective effects by reducing glomerular hyperfiltration and inflammation.[14][16] |

| Cardiovascular Outcomes | Reduced risk of hospitalization for heart failure and CV mortality | Offers significant cardioprotective benefits, even in patients without diabetes.[12][15] |

| Uric Acid | Lowers plasma uric acid levels | May provide additional benefits, as hyperuricemia is linked to kidney function loss.[13][16] |

Experimental Protocols

The following protocols are representative of the methodologies used in the synthesis and evaluation of SGLT2 inhibitors derived from morpholine-based intermediates.

Protocol: BOC-Deprotection of a Carbamate Intermediate

This protocol describes the critical step of removing the BOC protecting group to liberate the reactive amine for subsequent reactions or to yield the final API.

Objective: To deprotect the nitrogen atom of a BOC-protected morpholine or piperidine intermediate.

Materials:

-

BOC-protected intermediate (e.g., tert-butyl N-[(3R,5S)-1-(8-cyanoquinoxalin-5-yl)-5-methylpiperidin-3-yl]-N-methylcarbamate)[17]

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M solution)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolution: Dissolve the BOC-protected intermediate (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add the deprotecting agent (e.g., TFA, 5-10 eq, or 4M HCl in dioxane, 3-5 eq) dropwise over 10-15 minutes.

-

Causality: The strong acid protonates the carbonyl oxygen of the carbamate, weakening the C-O bond and facilitating the release of the stable tert-butyl cation (which forms isobutylene and water) and carbon dioxide, liberating the free amine. Slow addition at low temperature controls the exothermic reaction and prevents side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (pH > 8).

-

Self-Validation: The cessation of gas evolution and a basic pH confirm that the acid has been neutralized, preventing degradation of the acid-sensitive product during workup.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine to remove residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude deprotected amine.

-

Purification: If necessary, purify the product by column chromatography or crystallization to obtain the final, pure compound.

Protocol: In Vitro SGLT2 Inhibition Assay

This cell-based assay measures the ability of a compound like Tofogliflozin to inhibit glucose uptake mediated by the SGLT2 transporter.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against human SGLT2.

Materials:

-

HEK293 or CHO cells stably transfected with human SGLT2 (hSGLT2)

-

Non-radioactive 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG), a fluorescent glucose analog

-

Krebs-Ringer-HEPES (KRH) buffer

-

Test compound (e.g., Tofogliflozin) dissolved in DMSO

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the hSGLT2-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37 °C, 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of the test compound in KRH buffer. Include a vehicle control (DMSO only) and a positive control (a known SGLT2 inhibitor).

-

Pre-incubation: Wash the cell monolayer twice with KRH buffer. Add the diluted test compounds to the wells and pre-incubate for 15-30 minutes at 37 °C.

-

Causality: This step allows the inhibitor to bind to the SGLT2 transporters before the introduction of the glucose substrate.

-

-

Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-NBDG to each well. Incubate for 30-60 minutes at 37 °C.

-

Termination and Washing: Stop the uptake by rapidly aspirating the 2-NBDG solution and washing the cells three times with ice-cold KRH buffer to remove extracellular fluorescence.

-

Self-Validation: Using ice-cold buffer effectively halts all transport processes, ensuring that the measured fluorescence is only from the glucose analog that was successfully transported into the cells.

-

-

Fluorescence Measurement: Add KRH buffer to each well and measure the intracellular fluorescence using a plate reader (Excitation ~485 nm, Emission ~535 nm).

-

Data Analysis: Subtract the background fluorescence (wells with no cells). Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Conclusion and Future Directions

This compound, while chemically unassuming on its own, is a testament to the enabling power of synthetic intermediates in drug discovery. Its strategic design, combining the favorable PK properties of the morpholine ring with the synthetic flexibility of a BOC-protected amine, facilitates the efficient construction of complex and highly effective drugs like Tofogliflozin. The success of SGLT2 inhibitors has transformed the treatment paradigm for type 2 diabetes, offering robust glycemic control coupled with unprecedented cardiovascular and renal protection.[15][16] The principles demonstrated here—the use of stable, well-designed building blocks—are universally applicable and will continue to drive innovation in the development of new therapeutics for a wide range of diseases.

References

-

Kawase, A., et al. (2019). Synthesis of Tofogliflozin as an SGLT2 Inhibitor via Construction of Dihydroisobenzofuran by Intramolecular [4 + 2] Cycloaddition. Organic Process Research & Development. Available at: [Link]

-

Chiba, S., et al. (2016). Development of a Scalable Synthesis of Tofogliflozin. Organic Process Research & Development. Available at: [Link]

-

Yang, X.-D., et al. (2016). A Scalable Synthesis of Tofogliflozin Hydrate. Organic Process Research & Development. Available at: [Link]

-

ResearchGate. (2025). A Scalable Synthesis of Tofogliflozin Hydrate. ResearchGate. Available at: [Link]

-

U.S. Environmental Protection Agency. (2025). tert-Butyl {[(3S)-morpholin-3-yl]methyl}carbamate Env. Fate/Transport. CompTox Chemicals Dashboard. Available at: [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

J&K Scientific. (n.d.). tert-Butyl N-[[(3R)-morpholin-3-yl]methyl]carbamate. Available at: [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

-

J&K Scientific. (n.d.). tert-Butyl (morpholin-3-ylmethyl)carbamate. Available at: [Link]

-

Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]

-

Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

-

Tihanyi, D., & Tihanyi, K. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik. Available at: [Link]

-

de la Torre, B. G., & Albericio, F. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules. Available at: [Link]

- Google Patents. (2017). WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders.

-

Heerspink, H. J. L., et al. (2017). SGLT2 Inhibitors as a Therapeutic Option for Diabetic Nephropathy. International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). Role of SGLT2 inhibitors in the treatment of type 2 diabetes mellitus. ResearchGate. Available at: [Link]

-

Papachristoforou, E., et al. (2023). Metabolomics Insights into the Benefits of SGLT2 Inhibitors in Type 2 Diabetes. Metabolites. Available at: [Link]

-

Al-Kuraishy, H. M., et al. (2024). The Effects of SGLT2 Inhibitors in Patients with Metabolic Dysfunction-Associated Fatty Liver Disease; A Narrative Review. Journal of Molecular and Medical Sciences. Available at: [Link]

-

Eman, M. A. (2024). Advances in SGLT2 Inhibitors for Type 2 Diabetes Management. Authorea. Available at: [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of a Scalable Synthesis of Tofogliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dovepress.com [dovepress.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. publishing.emanresearch.org [publishing.emanresearch.org]

- 16. SGLT2 Inhibitors as a Therapeutic Option for Diabetic Nephropathy [mdpi.com]

- 17. WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders - Google Patents [patents.google.com]

Unlocking the Therapeutic Potential of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate: A Strategic Guide to Target Identification and Validation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of novel therapeutics is frequently driven by the exploration of new chemical entities. Tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate is one such molecule, distinguished by its inclusion of a morpholine ring—a scaffold recognized in medicinal chemistry as a "privileged structure."[1] This designation stems from the morpholine moiety's consistent presence in a wide array of approved drugs and bioactive molecules, where it often imparts favorable physicochemical, metabolic, and pharmacokinetic properties.[1][2] While the specific biological activity of this compound is not yet characterized, its structural features suggest significant therapeutic potential.

This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its molecular targets. We move beyond theoretical discussions to provide actionable, field-proven strategies tailored for drug discovery professionals. The narrative explains the causal logic behind experimental choices, integrating robust, self-validating protocols for affinity-based and label-free target deconvolution. By following the phased approach detailed herein, research teams can efficiently progress from a novel compound to a validated therapeutic target, paving the way for mechanism-driven drug development.

Part I: Compound Analysis & Rationale for Target Discovery

Section 1.1: Physicochemical Properties of this compound

Understanding the foundational properties of a molecule is the first step in evaluating its potential as a therapeutic agent. This compound (CAS No. 1824663-57-1) is a small molecule whose structure suggests it possesses drug-like qualities.[3] The morpholine ring is a saturated heterocycle that generally increases aqueous solubility and can act as a hydrogen bond acceptor, while the tert-butyl carbamate (Boc) protecting group imparts lipophilicity. This balance is often crucial for cell permeability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

| Property | Value / Description | Significance in Drug Discovery |

| Molecular Formula | C11H22N2O3 | Indicates a relatively small molecule, often desirable for oral bioavailability. |

| Core Scaffold | Morpholine | A "privileged" structure known to improve pharmacokinetic profiles.[1] |

| Key Functional Groups | Carbamate, Secondary Amine | Potential sites for hydrogen bonding, metabolic activity, and linker attachment for probes. |

| Chirality | The morpholin-3-yl core is chiral | Enantiomers may exhibit different biological activities, offering an opportunity for stereospecific target engagement studies. |

Section 1.2: The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is not merely a passive structural component; it is an active contributor to the biological and pharmacological profiles of many successful drugs.[2] Its prevalence in medicinal chemistry is a testament to its versatile and advantageous properties.[4]

-

Pharmacokinetic Enhancement : The morpholine moiety is known to improve metabolic stability and reduce clearance, leading to better in vivo exposure.[1]

-

Target Interaction : The oxygen and nitrogen atoms can participate in crucial hydrogen bonding interactions within protein binding pockets, serving as an integral part of a molecule's pharmacophore.[1]

-

Diverse Biological Activities : Appropriately substituted morpholine scaffolds are found in drugs targeting a wide range of protein classes, including kinases (e.g., Gefitinib), enzymes, and various receptors.[1][2] This versatility suggests that our subject compound could interact with numerous, therapeutically relevant target classes.

Section 1.3: Hypothesized Target Classes and Therapeutic Areas

Given the broad utility of the morpholine scaffold, we can hypothesize several potential target classes for this compound. This process, informed by precedent, allows for the design of focused screening and validation experiments.

-

Enzymes : The morpholine ring is a key component of inhibitors for enzymes implicated in neurodegenerative diseases, such as monoamine oxidases (MAO-A and MAO-B).[2]

-

Kinases : Many kinase inhibitors incorporate a morpholine ring to improve solubility and occupy specific regions of the ATP-binding pocket.

-

G-Protein Coupled Receptors (GPCRs) : The ability of the morpholine nitrogen to act as a basic center makes it suitable for interacting with acidic residues common in GPCR binding sites.

-

Ion Channels : The scaffold can contribute to the overall molecular shape and polarity required for specific channel modulation.

This wide range of possibilities underscores the need for an unbiased, systematic approach to target deconvolution.

Part II: A Phased Strategy for Target Identification & Deconvolution

The process of identifying a drug's target when it is unknown at the outset is known as target deconvolution.[5] A robust strategy does not rely on a single method but instead employs orthogonal approaches to build a high-confidence case for a specific target. We propose a two-phased workflow that begins with a broad, discovery-oriented method and narrows to a specific, in-cell validation technique.

Section 2.1: Overview of the Target Identification Workflow

This workflow is designed to maximize the probability of success while efficiently using resources. It starts with creating a tool—an affinity probe—to "fish" for binding partners and progresses to confirming this interaction in a native cellular context without labels or modifications.

Caption: High-level workflow for target identification.

Section 2.2: Phase 1 - Affinity-Based Target Fishing

The most established method for identifying the direct binding targets of a small molecule is affinity chromatography coupled with mass spectrometry (AC-MS).[6][7] This technique uses a chemically modified version of the compound, immobilized on a solid support, to selectively capture its protein binding partners from a cell lysate.[8]

Causality Behind This Choice: AC-MS is a powerful first-pass strategy because it directly pulls down interacting proteins, providing a tangible list of candidates. However, its primary limitation is the risk of false positives from non-specific binding to the linker or matrix.[8] Therefore, results from this phase must be treated as a list of high-priority candidates to be confirmed by an orthogonal method. The inclusion of a control—an inactive analogue or the beads alone—is a critical, self-validating step to filter out many of these non-specific binders.

Section 2.3: Phase 2 - Label-Free Target Engagement Confirmation

To overcome the limitations of affinity probes, label-free methods are employed. These techniques assess the interaction between the unmodified small molecule and its target within a complex biological matrix, such as intact cells or cell lysate.[9] The Cellular Thermal Shift Assay (CETSA®) is a premier example of such a method.[5][10]

Causality Behind This Choice: CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating cell lysates or intact cells treated with the compound to various temperatures and then measuring the amount of soluble protein remaining, one can identify which protein has been stabilized by the drug. This provides strong, direct evidence of target engagement in a physiological context.[10] Its label-free nature avoids the risk of the chemical probe altering the compound's binding behavior, making it an excellent confirmatory method for hits from the AC-MS screen.[5]

Part III: Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key experiments described in the target identification workflow.

Section 3.1: Protocol for Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol outlines the creation of an affinity matrix and its use to isolate binding proteins from a cell lysate for identification by LC-MS/MS.

1. Synthesis of Affinity Probe:

- Rationale: The tert-butyl carbamate group is a suitable point for linker attachment, as it is often used as a protecting group and may be less critical for binding than the core morpholine. A linker, such as polyethylene glycol (PEG), will be used to attach the compound to NHS-activated Sepharose beads.[8]

- Step 1.1: Synthesize a derivative of the compound with a terminal carboxylic acid on the carbamate moiety.

- Step 1.2: Covalently couple the synthesized derivative to NHS-activated Sepharose beads according to the manufacturer's protocol.

- Step 1.3: Prepare control beads by blocking the NHS-activated groups with ethanolamine. This is the negative control.

2. Cell Lysate Preparation:

- Step 2.1: Culture a relevant cell line (e.g., HEK293T for general discovery, or a disease-relevant line) to ~80-90% confluency.

- Step 2.2: Harvest cells and wash twice with cold PBS.

- Step 2.3: Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

- Step 2.4: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (proteome).

- Step 2.5: Determine protein concentration using a BCA assay.

3. Affinity Pulldown:

- Step 3.1: Incubate 1-2 mg of cell lysate with 50 µL of the compound-coupled beads and 50 µL of control beads in separate tubes.

- Step 3.2 (Competitive Elution - Optional but Recommended): In a parallel experiment, pre-incubate the lysate with a 100-fold molar excess of the free, unmodified compound before adding the compound-coupled beads. Proteins that are competed away are more likely to be specific binders.

- Step 3.3: Rotate the mixtures for 2-4 hours at 4°C.

- Step 3.4: Wash the beads 3-5 times with lysis buffer to remove non-specific binders.

- Step 3.5: Elute bound proteins by boiling the beads in SDS-PAGE loading buffer.

4. Protein Identification:

- Step 4.1: Separate the eluted proteins on a 1D SDS-PAGE gel.

- Step 4.2: Perform an in-gel trypsin digest of the entire protein lane.

- Step 4.3: Analyze the resulting peptides by LC-MS/MS.

- Step 4.4: Identify proteins using a database search algorithm (e.g., Mascot, Sequest). Candidate targets are those significantly enriched in the compound-bead pulldown compared to the control beads.

Section 3.2: Protocol for Cellular Thermal Shift Assay (CETSA)

This protocol describes how to perform an isothermal dose-response (ITDR) CETSA experiment to confirm target engagement in intact cells.

1. Cell Treatment:

- Step 1.1: Plate cells in a multi-well format and grow to desired confluency.

- Step 1.2: Treat cells with a range of concentrations of the unmodified compound (e.g., 0.1 µM to 50 µM) and a vehicle control (e.g., DMSO) for 1 hour at 37°C.

2. Thermal Challenge:

- Step 2.1: Heat the plates containing the treated cells at a specific challenge temperature for 3 minutes. Rationale: The optimal temperature is one that causes partial denaturation of the target protein and must be determined empirically, but a starting point of 52-56°C is common.

- Step 2.2: Immediately cool the plates on ice.

3. Lysis and Protein Quantification:

- Step 3.1: Lyse the cells using freeze-thaw cycles to avoid detergents that might interfere with protein aggregation.

- Step 3.2: Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble (non-denatured) protein fraction from the aggregated (denatured) pellet.

- Step 3.3: Collect the supernatant.

4. Target Detection:

- Step 4.1: Analyze the soluble fractions by Western blot using an antibody specific for the candidate protein identified in the AC-MS screen.

- Step 4.2: Quantify the band intensities. A dose-dependent increase in the amount of soluble protein at the challenge temperature indicates thermal stabilization and confirms direct target engagement.

Part IV: Target Validation

Identifying a binding partner is not the end of the journey. Target validation is the critical process of proving that the identified protein is responsible for the compound's therapeutic effect.[11]

Section 4.1: Validating the Candidate: A Multi-Angle Approach

A single experiment is insufficient for validation. A combination of genetic and biochemical approaches is required to build a conclusive case.

Caption: A multi-pronged strategy for target validation.

-

Genetic Validation: Use CRISPR/Cas9 to knock out the gene encoding the candidate protein. If the compound's cellular phenotype is lost in the knockout cells, it provides strong evidence that the protein is the relevant target.[11]

-

Biophysical Validation: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (KD) and kinetics of the compound to the purified target protein. This provides quantitative confirmation of the interaction.

-

Functional Validation: Develop a functional assay that measures the activity of the target protein (e.g., an enzyme activity assay or a cell-based reporter assay). Demonstrate that the compound modulates the protein's activity with a potency (IC50 or EC50) that correlates with its cellular effects.[11]

Section 4.2: Downstream Pathway Analysis

Once the direct target is validated, investigate the downstream signaling pathways affected by its modulation. Techniques like RNA-sequencing or phosphoproteomics can be used to compare the cellular response in wild-type versus target-knockout cells after compound treatment. This builds a comprehensive understanding of the molecule's mechanism of action and can reveal potential biomarkers for future clinical development.

This compound represents a promising starting point for a drug discovery campaign, largely due to its privileged morpholine scaffold. While its targets are currently unknown, the potential for therapeutic relevance is high. The phased, multi-faceted strategy outlined in this guide—progressing from unbiased affinity-based discovery to label-free cellular engagement and culminating in rigorous genetic and biochemical validation—provides a clear and robust path forward. By adhering to these principles of causality and orthogonal confirmation, researchers can confidently and efficiently deconvolve the mechanism of action of this and other novel chemical entities, accelerating the journey from molecule to medicine.

References

- Vertex AI Search. (2023). Drug Target Identification Methods After a Phenotypic Screen. [No source name provided].

- Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.

- Vitaku, E., et al. (2020).

- Sigma-Aldrich. (n.d.). tert-Butyl N-[[(3R)

- Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix Website.

- Talele, T. T. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.

- Selvita. (n.d.). Target Deconvolution and Mechanism of Action. Selvita Website.

- Kubota, K., et al. (2019). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.

- Lee, J. W. (2016). Target identification for biologically active small molecules using chemical biology approaches. Archives of Pharmacal Research.

- Kubota, K., et al. (2019). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Sci-Hub.

- Hong, J. Y., et al. (2014). Affinity-based target identification for bioactive small molecules. RSC Publishing.

- Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.

- Gelin, M., et al. (2020).

- University College London. (n.d.). Target Identification and Validation (Small Molecules).

- BLD Pharm. (n.d.). tert-Butyl methyl(morpholin-3-yl)

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1824663-57-1|tert-Butyl methyl(morpholin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. Target identification for biologically active small molecules using chemical biology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tert-Butyl N-[[(3R)-morpholin-3-yl]methyl]carbamate | 1257850-83-1 [sigmaaldrich.com]

- 10. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

Methodological & Application

Application Note: Synthesis of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate

This Application Note and Protocol details the synthesis of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate , a specialized heterocyclic building block used in medicinal chemistry for fragment-based drug discovery (FBDD) and peptidomimetic synthesis.

Executive Summary

The target molecule, this compound, features a morpholine ring functionalized at the C3 position with a protected methylamino group. This structural motif acts as a constrained amino acid isostere and a solubilizing group in kinase inhibitors and GPCR ligands.

The synthesis challenges include the instability of the resulting N,N-acetal (aminal) functionality and the regioselectivity required during methylation. This protocol employs a Curtius Rearrangement strategy starting from N-benzylmorpholine-3-carboxylic acid, ensuring stereochemical integrity and safety by avoiding the isolation of acyl azide intermediates.

Retrosynthetic Analysis & Strategy

The logical disconnection reveals that the C3-nitrogen bond is best formed via rearrangement of a C3-carboxyl derivative. Direct amination of the morpholine ring is chemically harsh and non-selective.

Strategic Route:

-

Curtius Rearrangement: Converts the C3-carboxylic acid to the C3-amine (protected as Boc) with retention of configuration.

-

N-Methylation: Selective alkylation of the carbamate nitrogen.

-

Deprotection: Removal of the orthogonal benzyl group to release the secondary amine.

Figure 1: Retrosynthetic logic flow for the target scaffold.

Detailed Experimental Protocol

Phase 1: Curtius Rearrangement

Objective: Convert N-benzylmorpholine-3-carboxylic acid to tert-butyl (N-benzylmorpholin-3-yl)carbamate.

-

Reagents:

-

N-Benzylmorpholine-3-carboxylic acid (1.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Triethylamine (Et3N) (1.2 equiv)

-

tert-Butanol (t-BuOH) (Solvent/Reagent, 10 mL/g)

-

-

Equipment: Round-bottom flask, Reflux condenser, Inert gas (N2) line.

Procedure:

-

Charge the flask with N-benzylmorpholine-3-carboxylic acid and anhydrous t-BuOH under N2 atmosphere.

-

Add Et3N followed by DPPA dropwise at room temperature.

-

Note: DPPA is toxic and potentially explosive; handle in a fume hood.

-

-

Heat the mixture to reflux (approx. 85°C) and stir for 12–16 hours.

-

Cool to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with 5% NaHCO3, water, and brine.

-

Dry over Na2SO4, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc 4:1) yields the product as a white solid/oil.

Phase 2: N-Methylation

Objective: Introduce the methyl group on the carbamate nitrogen.

-

Reagents:

-

tert-Butyl (N-benzylmorpholin-3-yl)carbamate (1.0 equiv)

-